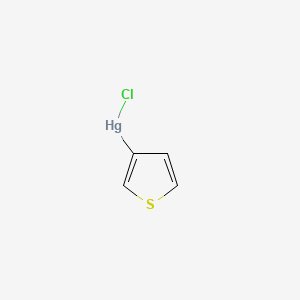
Mercury, chloro-3-thienyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro-3-thienyl- is an organomercury compound with the molecular formula C₄H₃ClHgS and a molecular weight of 319.17 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-thienyl group, which is a derivative of thiophene, a sulfur-containing heterocycle. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
准备方法
The synthesis of mercury, chloro-3-thienyl- typically involves the reaction of thiophene derivatives with mercury(II) chloride. One common method is the direct chloromercuration of thiophene, where thiophene is treated with mercury(II) chloride in the presence of a suitable solvent under controlled conditions . The reaction can be represented as follows:
C4H4S+HgCl2→C4H3ClHgS+HCl
Industrial production methods for organomercury compounds often involve similar chloromercuration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
化学反应分析
Mercury, chloro-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Mercury, chloro-3-thienyl- has several scientific research applications:
作用机制
The mechanism of action of mercury, chloro-3-thienyl- involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This binding can affect various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.
相似化合物的比较
Mercury, chloro-3-thienyl- can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds share the presence of a mercury atom, they differ in their organic substituents and, consequently, their chemical properties and biological activities . For example:
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the body compared to methylmercury.
属性
CAS 编号 |
73057-79-1 |
|---|---|
分子式 |
C4H3ClHgS |
分子量 |
319.18 g/mol |
IUPAC 名称 |
chloro(thiophen-3-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI 键 |
WAGPHNXWKJDIDN-UHFFFAOYSA-M |
规范 SMILES |
C1=CSC=C1[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


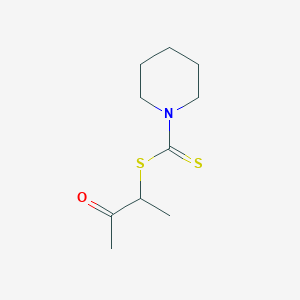
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
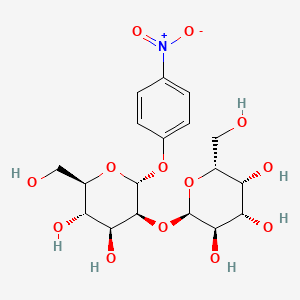

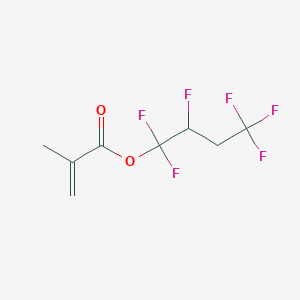
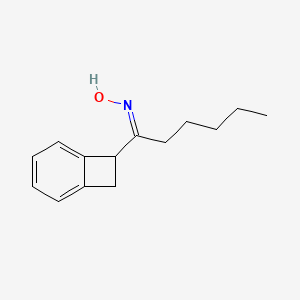
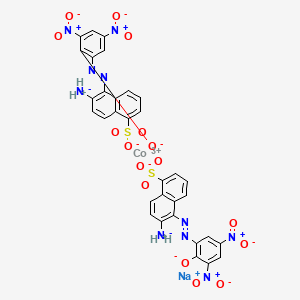
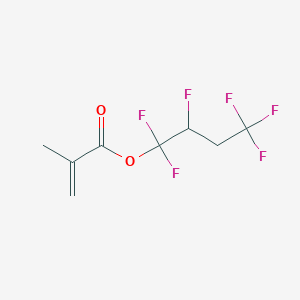
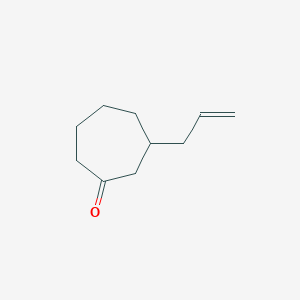
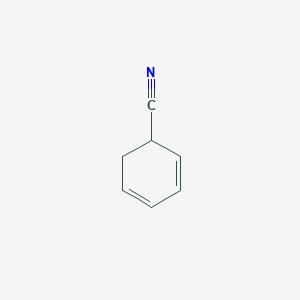
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
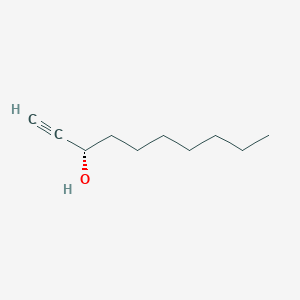

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
